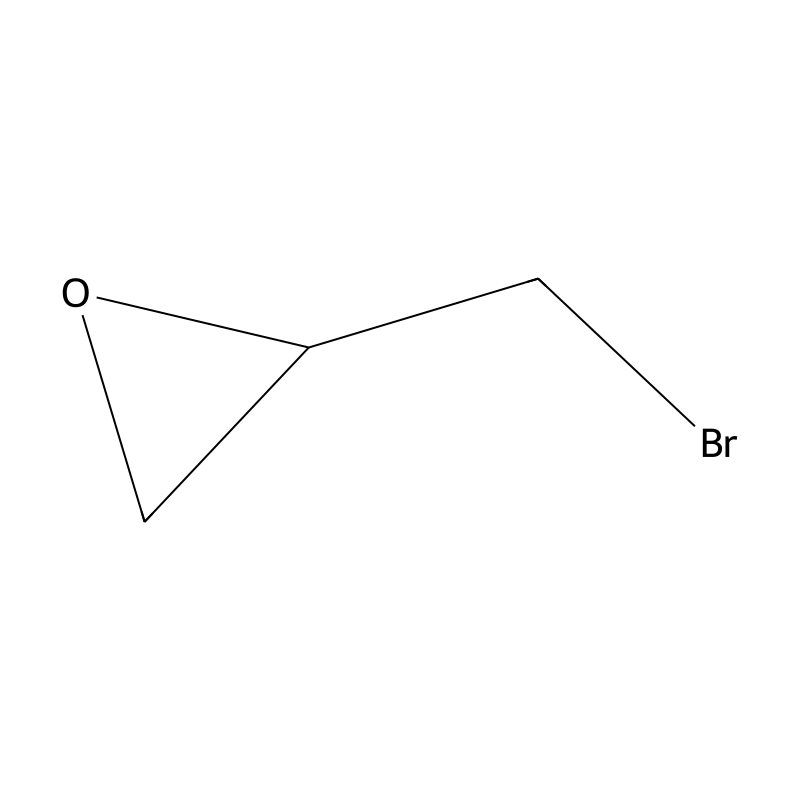Epibromohydrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in ether, benzene, chloroform and ethanol
In water, 3.9X10+4 mg/L (est)
Synonyms
Canonical SMILES
Organic Synthesis:
- Alkylating agent: Epibromohydrin acts as a potent alkylating agent, meaning it can introduce a carbon chain onto other molecules. This property makes it valuable in synthesizing various organic compounds, including:
- Precursor for cyclic carbonates: Epibromohydrin reacts with carbon dioxide (CO2) to form cyclic carbonates, valuable industrial intermediates used in producing polycarbonates, plasticizers, and lubricants .
Biomedical Research:
- Exploration of new drugs: Researchers are investigating the potential of epibromohydrin analogs as leads in developing new drugs, particularly for treating malaria and bacterial infections .
Environmental Research:
Epibromohydrin is a colorless liquid compound with the chemical formula C₃H₅BrO. It is classified as an epoxide, specifically an oxirane substituted by a bromomethyl group at position 2. This compound is known for its role as a mutagen and exhibits high reactivity due to the presence of the epoxide functional group. It is soluble in water and has a boiling point range of approximately 134 to 138 °C . The compound poses significant hazards, including being a potential irritant to the eyes and skin, and it can cause burns upon contact .
Epibromohydrin's mechanism of action depends on the context of its use. In some cases, it acts as an alkylating agent due to the reactive epoxide ring, which can interact with nucleophilic sites in biological molecules. This property can be utilized in research on protein modification or drug development.
Epibromohydrin is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
- Toxicity: Epibromohydrin is toxic by inhalation, ingestion, and skin contact. It can cause irritation of the eyes, skin, and respiratory tract. Exposure can also lead to central nervous system depression.
- Flammability: Epibromohydrin is flammable and can readily ignite.
- Reactivity: It can react violently with strong acids, bases, and oxidizing agents.
- Ring-opening Reactions: Epibromohydrin can react with nucleophiles such as alcohols and amines, leading to the formation of various derivatives .
- Cyclization: It has been reported that the cyclization of 1,3-dicarbonyl dianions with epibromohydrin yields 2-alkylidene-5-hydroxymethyltetrahydrofurans .
- Reactions with Carbon Dioxide: In one-pot reactions involving carbon dioxide, epibromohydrin can react with phenols and thiophenols, catalyzed by specific ionic liquids .
Epibromohydrin exhibits mutagenic properties, which indicates its potential to cause genetic mutations. This characteristic raises concerns regarding its safety in biological systems. Additionally, studies have indicated that compounds structurally related to epibromohydrin may possess carcinogenic properties, further emphasizing the need for caution in its handling and application .
Several methods for synthesizing epibromohydrin are documented:
- From Epichlorohydrin: A common method involves the bromination of epichlorohydrin, where chlorine is replaced by bromine under controlled conditions.
- Direct Bromination: Epibromohydrin can be synthesized through direct bromination of propylene oxide using bromine in the presence of an acid catalyst .
- Reactions with Hydroxyquinazolines: Recent studies have explored the reaction of epibromohydrin with hydroxyquinazolin derivatives in alkaline conditions to yield novel compounds .
Epibromohydrin finds applications in various fields:
- Alkylating Agent: It is utilized as an alkylating agent in organic synthesis.
- Synthesis of Pharmaceuticals: The compound serves as a reactant in the synthesis of analogs of febrifugine and other pharmaceutical intermediates .
- Polymer Production: It is used in producing epoxy resins and other polymeric materials due to its reactive nature.
Interaction studies involving epibromohydrin focus on its reactivity with various nucleophiles and electrophiles. Notable interactions include:
- Reactivity with Amines: The compound readily reacts with amines, which can lead to the formation of stable adducts.
- Compatibility with Ionic Liquids: Research has shown that epibromohydrin can be effectively utilized in reactions catalyzed by ionic liquids, enhancing its application scope in green chemistry .
Epibromohydrin shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Epichlorohydrin | Epoxide | Chlorine instead of bromine; less reactive |
| Ethylene Oxide | Epoxide | Non-halogenated; widely used as a sterilizing agent |
| Propylene Oxide | Epoxide | Used extensively in polymer production; less toxic |
| 1-Bromo-2-propanol | Alcohol | Contains hydroxyl group; less reactive |
Epibromohydrin stands out due to its halogenated nature, which enhances its reactivity compared to non-halogenated counterparts like ethylene oxide and propylene oxide. Its mutagenic properties also differentiate it from similar compounds that may not exhibit such biological activity .
Physical Description
Color/Form
XLogP3
Boiling Point
135.0 °C
137 °C
Flash Point
Density
1.615 g/cu cm at 14 °C
LogP
log Kow = 0.85
Melting Point
-40.0 °C
-40 °C
GHS Hazard Statements
H226 (95.35%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.67%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Flammable;Irritant;Health Hazard
Other CAS
Associated Chemicals
Wikipedia
Use Classification
General Manufacturing Information
S - indicates a substance that is identified in a final Significant New Use Rule.
Not registered








